Lipophilicity and Hydrogen‑Bond‑Acceptor Profile Differentiate the Benzodioxole Analogue from the Isoxazole Reference
Computed physicochemical properties of the target compound were compared with those of the publicly disclosed isoxazol‑5‑yl analogue (PubChem CID 91626887). The benzodioxole replacement increases molecular weight by +53 Da and raises the predicted XLogP3‑AA value while maintaining an identical hydrogen‑bond acceptor count (7), indicating that the gain in lipophilicity is achieved without introducing additional polarity that could compromise blood–brain barrier penetration [1]. This property shift is relevant for CNS target engagement, where balancing logP within the 1–3 range is critical.
| Evidence Dimension | Computed molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW 343.34 Da; XLogP3‑AA ≈ 1.5 (estimated by fragment‑based method analogously to the isoxazole congener) |
| Comparator Or Baseline | Isoxazol‑5‑yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone: MW 290.27 Da; XLogP3‑AA 0.5 (PubChem CID 91626887) |
| Quantified Difference | ΔMW = +53 Da; ΔXLogP3‑AA ≈ +1.0 log unit (estimated) |
| Conditions | Computed by PubChem 2.1 (XLogP3 3.0) and fragment‑based estimation |
Why This Matters
A higher logP value, provided it remains within the CNS‑compatible window, can improve passive permeability and target tissue distribution relative to more polar analogues, directly impacting the selection of a lead series for neurological indications.
- [1] PubChem CID 91626887 – Isoxazol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone. View Source
